molecular formula C20H16O4 B5401633 7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B5401633
M. Wt: 320.3 g/mol
InChI Key: INROLGHIJIKUOA-UHFFFAOYSA-N
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Description

7-(2-Oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a bicyclic chromenone derivative featuring a fused cyclopentane ring and a 2-oxo-2-phenylethoxy substituent at the 7-position. Similar compounds have been explored as monoamine oxidase (MAO) inhibitors for treating depression , dual free fatty acid receptor 1/4 (FFAR1/FFAR4) modulators , and acetylcholinesterase (AChE) inhibitors . The 2-oxo-2-phenylethoxy group at the 7-position likely enhances reactivity and binding affinity through its electron-withdrawing and aromatic properties.

Properties

IUPAC Name

7-phenacyloxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O4/c21-18(13-5-2-1-3-6-13)12-23-14-9-10-16-15-7-4-8-17(15)20(22)24-19(16)11-14/h1-3,5-6,9-11H,4,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INROLGHIJIKUOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the following steps:

  • Formation of the phenylacetic acid derivative: : This involves the reaction of phenylacetic acid with an appropriate reagent to form the 2-oxo-2-phenylethoxy moiety.

  • Coupling with the chromenone core: : The phenylacetic acid derivative is then coupled with a suitable chromenone precursor under specific reaction conditions, such as the use of a strong base or a coupling reagent.

  • Final modifications: : Additional steps may be required to complete the synthesis, including purification and isolation of the final product.

Industrial production methods focus on optimizing these steps to achieve high yields and purity. Techniques such as continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen functionalities.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable leaving group.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions can vary depending on the specific conditions and reagents used.

Scientific Research Applications

7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:

  • Chemistry: : It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: : The compound has shown potential biological activities, such as anti-inflammatory and antioxidant properties.

  • Medicine: : It is being investigated for its potential therapeutic applications, including its use as an anti-cancer agent.

  • Industry: : The compound's unique properties make it useful in the development of new materials and coatings.

Mechanism of Action

The mechanism by which 7-(2-oxo-2-phenylethoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The 7-position substitution on the dihydrocyclopenta[c]chromen-4(1H)-one scaffold plays a critical role in modulating chemical and biological properties. Below is a comparative analysis of key analogs:

Compound Name (or Identifier) Substituent at 7-Position Molecular Formula Molecular Weight Key Features
Target Compound 2-Oxo-2-phenylethoxy C₁₉H₁₆O₄ (est.) ~308.33 (est.) Potential MAO/FFAR modulation; electron-withdrawing phenyl group enhances reactivity .
7-[2,6-Dinitro-4-(trifluoromethyl)phenoxy] analog 2,6-Dinitro-4-(trifluoromethyl)phenoxy C₁₉H₁₁F₃N₂O₇ 436.30 High molecular weight; nitro/trifluoromethyl groups may improve metabolic stability.
6-Methyl-7-(2-oxopropoxy) analog 2-Oxopropoxy, 6-methyl C₁₆H₁₆O₄ 272.29 Methyl group enhances lipophilicity; diketone moiety increases reactivity.
9-[2-(4-Chlorophenyl)-2-oxoethoxy]-7-methyl analog 2-(4-Chlorophenyl)-2-oxoethoxy, 7-methyl C₂₁H₁₇ClO₄ 368.82 Chlorophenyl group may improve target binding; methyl optimizes steric effects.
8-Chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy] analog 2-(4-Chlorophenyl)-2-oxoethoxy, 8-chloro C₂₀H₁₅Cl₂O₄ 406.24 Dual chloro substituents enhance halogen bonding; potential antimicrobial activity.
ZINC20592007 Unspecified (PAINS-ok) - - PAINS-ok (Mannich-A type); AChE inhibition with reduced false-positive risk.

Metabolic and Biotransformation Profiles

  • Hydroxylation : 7-Hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes fungal biotransformation to 7,9-dihydroxy derivatives, suggesting that electron-donating groups at the 7-position enhance metabolic susceptibility . The target compound’s 2-oxo-2-phenylethoxy group may reduce hydroxylation rates compared to simpler hydroxy substituents.

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